Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
Description
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a bicyclic heterocyclic compound featuring a thiazolo[5,4-b]pyridine core. Its structure includes a bromo substituent at position 3, methyl groups at positions 4 and 6, and an ethyl ester at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive frameworks like thiazolo[4,5-d]pyrimidine, which is associated with diverse biological activities .
Properties
Molecular Formula |
C11H11BrN2O2S |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)7-5(2)8-9(12)14-17-10(8)13-6(7)3/h4H2,1-3H3 |
InChI Key |
IGZODJLDGFWJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the reaction of 3-bromo-4,6-dimethylpyridine-2-thiol with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase enzymes, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of its anticancer activity.
Comparison with Similar Compounds
Structural Analogs with Thiazolo[5,4-b]pyridine Cores
a) 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine (EN300-266215)
- Substituents : Methyl (position 3), trifluoromethyl (position 5).
- Synthesis : Commercial availability (Enamine Ltd, 2020) suggests streamlined synthetic routes, though specific methods are undisclosed .
b) Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Core Variation : Pyrazolo[3,4-b]pyridine instead of thiazolo[5,4-b]pyridine.
- Substituents: Phenylamino at position 4, phenyl at position 1.
c) Spiro-thiazolo[4,5-b]pyridines (e.g., Compounds 92–94)
- Core Variation : Spirocyclic thiazolo[4,5-b]pyridine fused with cyclohexane.
- Substituents: Amino phenyl, argio (sulfur-containing), and cyano groups.
- Activity : Significant anticancer effects against MCF-7 and HepG-2 cell lines, emphasizing the role of spiro-architectures in enhancing bioactivity .
a) Isoxazolo[5,4-b]pyridine Derivatives
- Example: Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate.
- Key Differences : Replacement of thiazole with isoxazole alters electronic properties and hydrogen-bonding capacity.
- Synthesis: Solvent-free conditions with triethylamine, yielding amino and ester functionalities confirmed via IR (3455–3380 cm⁻¹ for NH₂, 1691 cm⁻¹ for C=O) and NMR (δ 5.87 ppm for NH₂) .
b) Imidazo[4,5-d]thiazolo[5,4-b]pyridine Derivatives
- Example: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide.
- Synthesis : Utilizes Suzuki coupling, demonstrating advanced cross-coupling strategies compared to esterification routes .
Substituent Effects on Physicochemical and Bioactive Properties
Table 1: Substituent Impact on Key Properties
Table 2: Structurally Similar Compounds (CAS-Based)
| CAS No. | Compound Name | Similarity Score | Core Heterocycle |
|---|---|---|---|
| 143982-54-1 | Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate | 0.83 | Imidazo[1,2-a]pyridine |
| 177485-39-1 | Ethyl imidazo[1,2-a]pyridine-5-carboxylate | 0.82 | Imidazo[1,2-a]pyridine |
| 577711-94-5 | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 0.81 | Pyrrolo[2,3-b]pyridine |
Biological Activity
Introduction
Ethyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused to a pyridine structure, with substituents that include an ethyl ester and bromine. The presence of these functional groups significantly influences its reactivity and biological properties.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₂S |
| Molecular Weight | 303.2 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Research into the mechanisms of action of this compound suggests that it interacts with specific molecular targets such as enzymes or receptors. Although detailed mechanisms remain under investigation, preliminary studies indicate the following potential actions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways critical for cellular functions.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL. These findings suggest significant potential for development as an antibacterial agent.
Antifungal Activity
The compound's antifungal properties have also been investigated. It demonstrated activity against common fungal pathogens such as Candida albicans.
Table of Antifungal Activity
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.015 |
| Aspergillus niger | 0.025 |
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes to its biological activity. The presence of both bromine and methyl groups enhances its interaction with biological targets compared to structurally similar compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| Ethyl 3-bromo-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | Lacks dimethyl substitutions | Lower antibacterial activity |
| Ethyl 3-bromo-6-cyclopropyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate | Contains cyclopropyl group | Enhanced antifungal activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
